molecular formula C11H16ClNO2 B1668610 1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-(methylamino)-, hydrochloride CAS No. 90060-20-1

1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-(methylamino)-, hydrochloride

Cat. No. B1668610
CAS RN: 90060-20-1
M. Wt: 229.7 g/mol
InChI Key: MIMDMPWWTWVHFK-UHFFFAOYSA-N
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Patent
US05710336

Procedure details

41.4 g of dry AlCl3 (310.4 moles), 230 ml of toluene and 20.0 g of 5,6-dimethoxy-2-methylaminotetralin HCl (77.6 moles) are placed into a 4-necked round-bottomed flask, with stirring, under a slight stream of dry nitrogen. Temperature is brought to 80° C. to obtain a stirrable brown mixture, is left at 80° C. for 4 hours, then cooled to room temperature and poured into ice-water (about 1000 ml total). The aqueous phase is separated and evaporated under vacuum (T about 80° C.). The whitish solid is triturated at room temperature in 750 ml of absolute ethanol, then dried at 60° C. Yield: 16.1 g, 90% (moles), 80% (weight); M.P.>280° C.
Name
Quantity
41.4 g
Type
reactant
Reaction Step One
Name
5,6-dimethoxy-2-methylaminotetralin HCl
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1000 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-:2].[Cl-].[Cl-].Cl.C[O:7][C:8]1[C:17]([O:18]C)=[CH:16][CH:15]=[C:14]2[C:9]=1[CH2:10][CH2:11][CH:12]([NH:20][CH3:21])[CH2:13]2>C1(C)C=CC=CC=1>[ClH:2].[OH:7][C:8]1[C:17]([OH:18])=[CH:16][CH:15]=[C:14]2[C:9]=1[CH2:10][CH2:11][CH:12]([NH:20][CH3:21])[CH2:13]2 |f:0.1.2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
41.4 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
5,6-dimethoxy-2-methylaminotetralin HCl
Quantity
20 g
Type
reactant
Smiles
Cl.COC1=C2CCC(CC2=CC=C1OC)NC
Name
Quantity
230 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
ice water
Quantity
1000 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring, under a slight stream of dry nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is brought to 80° C.
CUSTOM
Type
CUSTOM
Details
to obtain a stirrable brown mixture
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum (T about 80° C.)
CUSTOM
Type
CUSTOM
Details
The whitish solid is triturated at room temperature in 750 ml of absolute ethanol
CUSTOM
Type
CUSTOM
Details
dried at 60° C

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
Cl.OC1=C2CCC(CC2=CC=C1O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.